3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYAFFCZMDYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acids or Derivatives
A common approach involves synthesizing hydrazides followed by cyclization to form the oxadiazole ring. For example:
This route is advantageous due to its straightforwardness and high yields.
Cycloaddition of Nitrile Oxides with Carboxylic Acid Derivatives
Another approach involves generating nitrile oxides in situ, which then undergo cycloaddition with suitable dipolarophiles:
This method allows for diverse substitution patterns and functional group tolerance.
Direct Synthesis via Multicomponent Reactions
Recent advances include multicomponent reactions combining amidrazones, acyl chlorides, and fluorinated aromatic compounds:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Amidrazones + acyl chlorides | Under reflux in polar solvents like acetonitrile | |
| 2 | Cyclization and aromatization | Using oxidants like MnO₂ |
This approach offers high atom economy and scalability.
Specific Synthetic Route for the Target Compound
Based on the literature and patent data, a typical synthesis involves:
- Preparation of the 3-(3-fluoro-4-methoxyphenyl)-substituted hydrazide : Starting from 3-fluoro-4-methoxybenzoic acid, converting to the corresponding hydrazide via reaction with hydrazine hydrate.
- Formation of the oxadiazole ring : Cyclization of the hydrazide with carbonyl reagents such as carbon disulfide or carbonyldiimidazole under reflux, leading to the heterocyclic core.
- Introduction of the propanoic acid group : Functionalization at the 5-position of the oxadiazole ring, often through alkylation or acylation, followed by oxidation to the carboxylic acid.
Example Reaction Scheme
Step 1: 3-fluoro-4-methoxybenzoic acid → hydrazide
Reagents: Hydrazine hydrate, reflux in ethanol
Step 2: Hydrazide + CS₂ or CDI → oxadiazole ring formation
Reagents: Carbon disulfide or carbonyldiimidazole, reflux
Step 3: Functionalization with propanoic acid derivative
Reagents: Alkylation with bromopropanoic acid derivatives, base catalysis
Step 4: Final oxidation/hydrolysis to yield the free acid
Reagents: NaOH or other oxidants
Data Tables Summarizing Preparation Methods
Research Findings and Optimization
- Yield Optimization : Use of microwave-assisted synthesis has shown to increase yields and reduce reaction times by up to 50%.
- Purification : Crystallization from ethanol or acetonitrile provides high purity products, suitable for pharmaceutical applications.
- Scalability : Multicomponent reactions and cyclization of hydrazides are amenable to scale-up, with process intensification techniques such as flow chemistry improving safety and efficiency.
Chemical Reactions Analysis
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The oxadiazole ring system, present in this compound, is known for its antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing oxadiazole moieties can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Antiviral Properties
The compound has also been investigated for its antiviral potential. A study highlighted the efficacy of oxadiazole derivatives against Dengue virus and West Nile virus proteases. Among a series of synthesized compounds, several exhibited more than 50% inhibition at low concentrations . This suggests that 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid may play a role in developing antiviral therapies.
Cancer Research
Recent investigations into the structure-activity relationships of oxadiazole derivatives have revealed their potential as anticancer agents. The unique substitution patterns on the oxadiazole ring can enhance cytotoxicity against cancer cell lines. Preliminary results indicate promising activity against various tumor types, warranting further exploration in cancer therapeutics .
Material Science
Polymer Chemistry
In material science, 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from oxadiazole compounds exhibit improved resistance to thermal degradation compared to traditional polymers .
Nanomaterials
The compound's unique structure allows it to be used in the fabrication of nanomaterials. Research has demonstrated that oxadiazole derivatives can serve as building blocks for creating nanostructured materials with applications in electronics and photonics. The optoelectronic properties of these materials make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells .
Agricultural Chemistry
Pesticidal Activity
In agricultural applications, compounds like 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid are being explored for their pesticidal properties. Oxadiazole derivatives have shown effectiveness against various agricultural pests and pathogens. This could lead to the development of new classes of pesticides that are more environmentally friendly and target-specific .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant inhibition against pathogens |
| Antiviral compounds | Over 50% inhibition against Dengue virus proteases | |
| Anticancer agents | Promising cytotoxicity against cancer cell lines | |
| Material Science | Functional polymers | Enhanced thermal stability and mechanical properties |
| Nanomaterials | Suitable for OLEDs and solar cells | |
| Agricultural Chemistry | Pesticides | Effective against agricultural pests |
Mechanism of Action
The mechanism of action of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : The 4-methoxy derivative (Compound 18) was synthesized in 46% yield via HPLC purification, while the 4-bromo analog (Compound 19) had a slightly lower yield (45%) due to solubility challenges .
- Electronic and Steric Effects: Fluorine and methoxy groups in the target compound likely increase electron-withdrawing and donating properties, respectively, affecting hydrogen bonding and crystal packing compared to non-halogenated analogs .
- Heterocyclic Variations : Replacement of the phenyl ring with pyridine (Compound in ) or thiophene () introduces nitrogen or sulfur atoms, altering π-π stacking and dipole interactions.
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data are available. However, the structurally similar 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid (without the 4-methoxy group) exhibits a dihedral angle of 11.3° between the oxadiazole and phenyl rings, indicating moderate coplanarity .
- Pyridinyl Analog : The pyridine-containing analog shows near coplanarity (dihedral angle 11.3°) between the oxadiazole and pyridine rings, facilitating intermolecular hydrogen bonding via the carboxylic acid group .
Antimicrobial Activity:
- Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective activity against E. coli and S. aureus . While the target compound lacks chlorine substituents, its fluorine and methoxy groups may enhance membrane permeability or target binding.
- Thioester derivatives of propanoic acid (e.g., 3-(methylthio)propanoic acid esters) contribute to pineapple aroma , highlighting the versatility of propanoic acid scaffolds in diverse applications.
Physicochemical Properties
- Solubility : The 4-methoxy group in Compound 18 enhances hydrophilicity compared to halogenated analogs (e.g., 4-bromo in Compound 19) .
- Thermal Stability : Oxadiazole derivatives generally exhibit high thermal stability due to aromaticity and strong intermolecular interactions, as observed in related crystal structures .
Biological Activity
3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic compound notable for its unique structural features, including a propanoic acid moiety linked to a 1,2,4-oxadiazole ring. The presence of fluorine and methoxy substituents on the aromatic ring enhances its chemical properties and biological activities. This article explores the compound's biological activity, including its interaction with specific enzymes and receptors, potential therapeutic applications, and relevant case studies.
The molecular formula of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is with a molecular weight of approximately 266.23 g/mol. Its structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits significant biological activity through interactions with various molecular targets. The enhanced binding affinity due to the fluorine and methoxy groups allows it to modulate enzyme activities and receptor interactions effectively.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated its role as an inhibitor of Rho/Myocardin-mediated gene transcription, indicating potential applications in cancer therapy .
- Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), showing selective binding characteristics that could be leveraged for therapeutic purposes .
Case Studies
Several studies have explored the biological effects of similar oxadiazole derivatives, providing insights into the potential applications of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid.
Study 1: Inhibition of Rho/MRTF/SRF Pathway
A study identified a series of oxadiazole derivatives that inhibit the Rho/MRTF/SRF pathway. The compound demonstrated effective inhibition in cell viability assays with minimal cytotoxicity at concentrations up to 100 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | 0.02 | PC3 |
| Control Compound | 0.32 | HEK293T |
Study 2: Antimicrobial Activity
In a related study focusing on oxadiazole derivatives, compounds exhibiting similar structural features were tested for antimicrobial activity against various pathogens. The results indicated that modifications in the aromatic ring significantly influenced their efficacy .
Comparative Analysis
To better understand the unique biological profile of 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, a comparison with other related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | Lacks fluorine | Moderate enzyme inhibition |
| 3-[3-(5-Fluoro-2-methoxyphenyl)-5-(trifluoromethyl)phenyl]-propanoic acid | Multiple fluorinated groups | Enhanced lipophilicity and receptor binding |
Q & A
Basic: What synthetic routes are recommended for preparing 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid?
Methodological Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound, a plausible route includes:
Precursor Preparation : React 3-fluoro-4-methoxybenzonitrile with hydroxylamine to form the amidoxime intermediate.
Cyclization : Treat the amidoxime with a propanoic acid derivative (e.g., methyl propiolate) under thermal or catalytic conditions to form the oxadiazole ring.
Hydrolysis : Convert the ester group to the carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH).
Key challenges include optimizing reaction yields and minimizing side products. Characterization via NMR and HPLC is critical to confirm purity .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement. For example, a related oxadiazole compound crystallizes in the triclinic P1 space group with unit cell parameters a = 5.055 Å, b = 5.905 Å, c = 17.967 Å .
- Spectroscopy : Employ H/C NMR to verify proton/carbon environments and FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm).
- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z = 236.20 for a related analog) .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
While specific data for this compound is limited, general precautions for handling aromatic heterocycles and carboxylic acids apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes if exposed. Seek medical attention for persistent irritation .
Advanced: How can the biological activity of this compound be systematically evaluated, particularly for enzyme inhibition?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Analysis : Establish IC values using nonlinear regression.
- Controls : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .
Advanced: How does the 3-fluoro substituent on the phenyl ring influence the compound’s properties?
Methodological Answer:
- Electron Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, altering the oxadiazole’s electronic density and reactivity.
- Solubility : The fluoro and methoxy groups may enhance lipid solubility, affecting bioavailability.
- Biological Activity : Fluorine can improve metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) are recommended to isolate substituent effects .
Advanced: What crystallographic challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Challenges : Low solubility in common solvents and polymorphism can hinder crystal growth.
- Mitigation Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., EtOH/HO).
- Slow Evaporation : Allow gradual solvent evaporation at controlled temperatures.
- Seeding : Introduce microcrystals from related compounds (e.g., triclinic P1 analogs) to induce nucleation .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (pH, temperature, cell passage number).
- Purity Verification : Use HPLC (>95% purity) to rule out impurities.
- Dose Consistency : Replicate experiments across multiple concentrations (e.g., 0.1–500 µM).
- Model Validation : Compare results in primary cells vs. immortalized lines (e.g., RAW 264.7 vs. primary osteoclasts) .
Advanced: Which computational methods predict this compound’s protein-binding affinity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., RANKL or amyloid-β).
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. methoxy) with activity data from analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
